

# PIM447: A Comprehensive Technical Guide on its Biological Activity and Kinase Selectivity Profile

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## Compound of Interest

Compound Name: (1S,3R,5R)-PIM447  
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## Abstract

PIM447 (also known as LGH447) is a potent and selective, orally available pan-inhibitor of the PIM (Proviral Integration site for Moloney murine leukemia virus) kinase family.[1] This family of serine/threonine kinases, comprising PIM1, PIM2, and PIM3, are key regulators of cell cycle progression, apoptosis, and protein synthesis.[1][2] Overexpressed in various hematological malignancies and solid tumors, PIM kinases have emerged as attractive therapeutic targets.[3] PIM447 has demonstrated significant anti-tumor activity in preclinical models and has undergone clinical investigation, showing a tolerable safety profile and single-agent efficacy in patients with relapsed and/or refractory multiple myeloma.[4][5] This document provides an in-depth overview of the biological activity, kinase selectivity profile, and associated experimental methodologies for PIM447.

## Kinase Selectivity Profile

PIM447 exhibits high affinity and potent inhibitory activity against all three PIM kinase isoforms, with potencies in the low picomolar range.[6][7] Its selectivity for PIM kinases over other protein kinases is substantial, contributing to a favorable therapeutic window.

## Biochemical Potency Against PIM Kinases

The inhibitory activity of PIM447 against PIM1, PIM2, and PIM3 has been determined through various biochemical assays. The data consistently demonstrates sub-nanomolar potency.

Target	Assay Type	Potency (Ki)	Reference
PIM1	Kinase-Glo	6 pM	<a href="#">[6]</a> <a href="#">[7]</a>
PIM2	Kinase-Glo	18 pM	<a href="#">[6]</a> <a href="#">[7]</a>
PIM3	Kinase-Glo	9 pM	<a href="#">[6]</a> <a href="#">[7]</a>

## Off-Target Kinase Profile

The selectivity of PIM447 has been assessed against large panels of protein kinases. Initial screening against 68 diverse protein kinases and 9 lipid kinases revealed significant inhibition only for PIM2, with an IC<sub>50</sub> of <0.003  $\mu$ M.[\[6\]](#)[\[8\]](#) Other kinases such as GSK3 $\beta$ , PKN1, and PKC $\tau$  were inhibited at significantly higher concentrations, demonstrating a differential of over 105-fold relative to the Ki on PIM kinases.[\[6\]](#) A broader kinase scan against 442 kinases confirmed the high selectivity of PIM447.[\[8\]](#)

Off-Target Kinase	Potency (IC <sub>50</sub> )	Fold-Differential vs. PIMs (approx.)	Reference
GSK3 $\beta$	1 - 5 $\mu$ M	>100,000x	<a href="#">[6]</a>
PKN1	1 - 5 $\mu$ M	>100,000x	<a href="#">[6]</a>
PKC $\tau$	1 - 5 $\mu$ M	>100,000x	<a href="#">[6]</a>

## Biological Activity

PIM447 exerts its anti-tumor effects through multiple mechanisms, primarily by inducing cell cycle arrest and apoptosis, and by modulating key signaling pathways involved in cell growth and survival.

## Cellular Activity

PIM447 has demonstrated potent anti-proliferative activity across a range of hematological cancer cell lines, particularly in multiple myeloma and acute myeloid leukemia (AML).

Cell Line	Cancer Type	Assay Type	Potency (GI50/IC50)	Incubation Time	Reference
MOLM16	AML	CellTiter-Glo	0.01 $\mu$ M	3 days	<a href="#">[6]</a>
KG-1	AML	CellTiter-Glo	0.01 $\mu$ M	3 days	<a href="#">[6]</a>
EOL-1	AML	CellTiter-Glo	0.01 $\mu$ M	3 days	<a href="#">[6]</a>
MM1S	Multiple Myeloma	MTT	0.2 - 3.3 $\mu$ M	48 hours	<a href="#">[9]</a>
NCI-H929	Multiple Myeloma	MTT	0.2 - 3.3 $\mu$ M	48 hours	<a href="#">[9]</a>
RPMI-8226	Multiple Myeloma	MTT	0.2 - 3.3 $\mu$ M	48 hours	<a href="#">[9]</a>
OPM-2	Multiple Myeloma	MTT	>7 $\mu$ M	48 hours	<a href="#">[9]</a>
HuH6	Hepatoblastoma	alamarBlue	LD50 = 13 $\mu$ M	72 hours	<a href="#">[10]</a>
COA67	Hepatoblastoma	alamarBlue	LD50 = 10 $\mu$ M	72 hours	<a href="#">[10]</a>

## Mechanism of Action

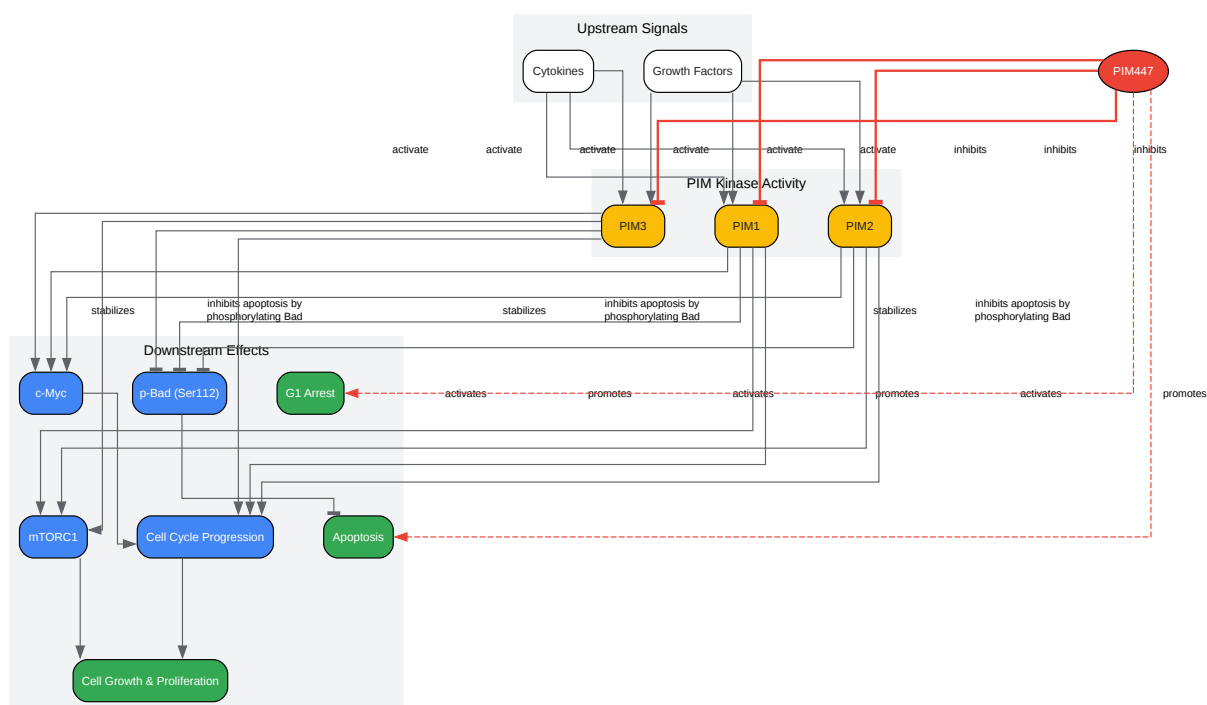
The anti-neoplastic activity of PIM447 is attributed to its ability to modulate several critical cellular processes:

- **Induction of Apoptosis:** PIM447 induces apoptosis by decreasing the phosphorylation of the pro-apoptotic protein Bad at Ser112.[\[4\]](#)[\[11\]](#) This leads to the activation of the intrinsic apoptotic cascade, evidenced by the cleavage of caspases 3, 7, 8, and 9, and PARP.[\[9\]](#)
- **Cell Cycle Arrest:** Treatment with PIM447 leads to an accumulation of cells in the G0/G1 phase of the cell cycle and a corresponding decrease in the S and G2/M phases.[\[4\]](#)[\[11\]](#)

- **Inhibition of the mTORC1 Pathway:** PIM447 inhibits the mTORC1 signaling pathway, a central regulator of cell growth and proliferation.<sup>[4]</sup> This is achieved through the reduced phosphorylation of key mTORC1 downstream targets, including 4E-BP1, p70S6K, and S6RP.<sup>[4]</sup> The inhibition of mTORC1 is thought to be mediated, at least in part, by the reduced phosphorylation of TSC2.<sup>[4]</sup>
- **Downregulation of c-Myc:** PIM447 decreases the levels of the oncoprotein c-Myc and its phosphorylation at Ser62, a modification that stabilizes the protein.<sup>[4]</sup>
- **Bone-Protective Effects:** In the context of multiple myeloma, PIM447 has been shown to inhibit osteoclast formation and resorption while promoting osteoblast activity and mineralization.<sup>[4]</sup><sup>[12]</sup>

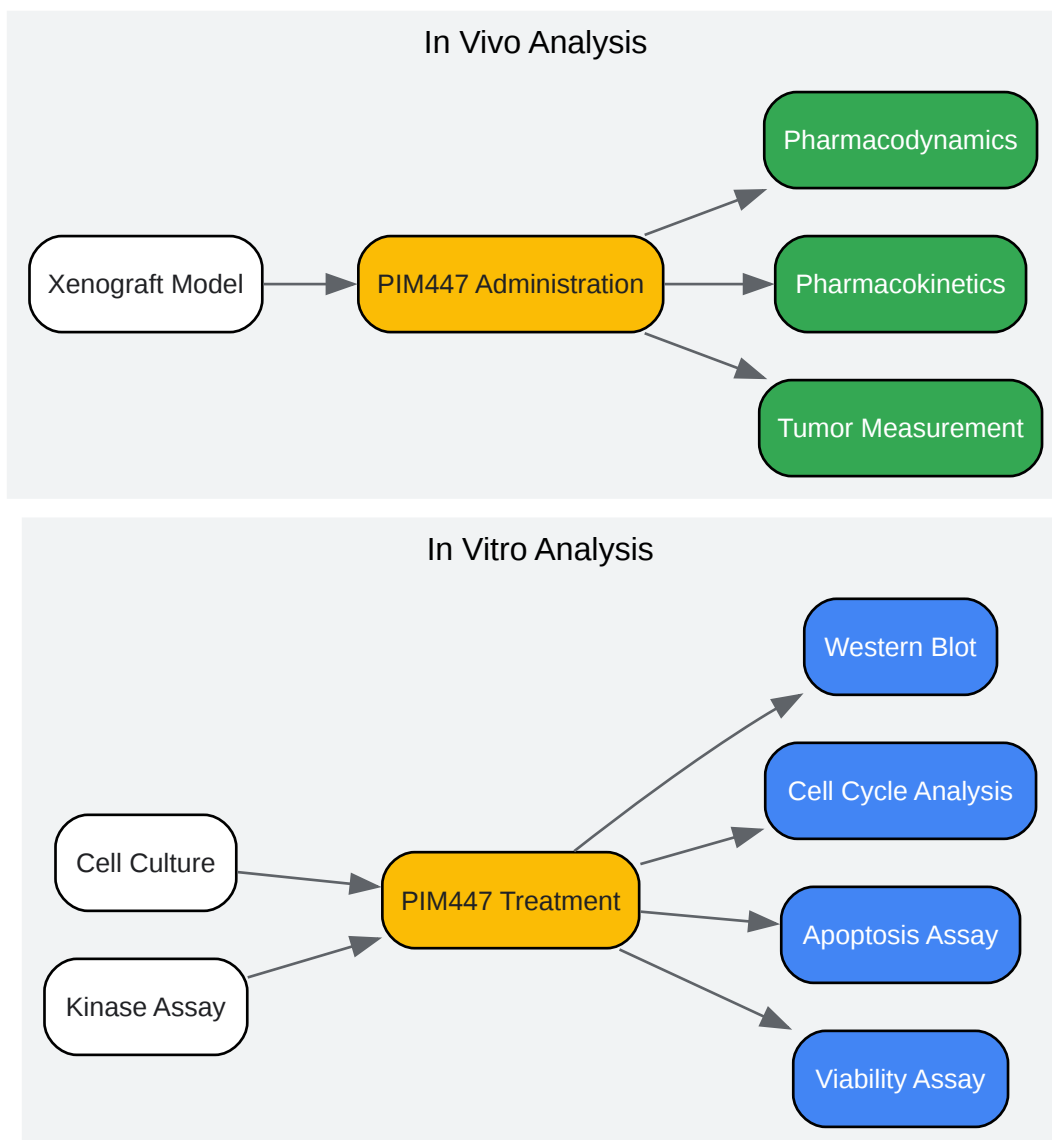
## Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by PIM447 and a general workflow for assessing its biological activity.



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Caption: PIM447 inhibits PIM kinases, leading to apoptosis, cell cycle arrest, and reduced proliferation.



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Caption: A typical workflow for evaluating the preclinical activity of PIM447.

## Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of PIM447.

## Biochemical Kinase Assays (Kinase-Glo®)

Objective: To determine the in vitro potency of PIM447 against purified PIM kinases.

Methodology:

- **Reaction Setup:** Kinase reactions are performed in assay buffer containing purified recombinant PIM kinase (PIM1, PIM2, or PIM3), a suitable peptide substrate, and ATP at a concentration at or below the  $K_m$  for each respective kinase isoform.<sup>[3]</sup>
- **Compound Addition:** PIM447 is serially diluted and added to the reaction mixture.
- **Initiation and Incubation:** The kinase reaction is initiated by the addition of the ATP/substrate solution and incubated at room temperature for a specified period.
- **Detection:** The amount of ATP remaining in the well is determined by adding Kinase-Glo® reagent, which generates a luminescent signal proportional to the ATP concentration.
- **Data Analysis:** Luminescence is measured using a plate reader. The data is normalized to controls, and IC50 or  $K_i$  values are calculated using non-linear regression analysis.

## Cell Viability/Proliferation Assays (MTT or CellTiter-Glo®)

Objective: To assess the effect of PIM447 on the viability and proliferation of cancer cell lines.

Methodology (MTT Assay):

- **Cell Seeding:** Cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
- **Compound Treatment:** Cells are treated with increasing concentrations of PIM447 or vehicle control for 24, 48, or 72 hours.<sup>[4]</sup>
- **MTT Addition:** MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

- Solubilization: The formazan crystals are solubilized by adding a solubilization buffer (e.g., DMSO or acidic isopropanol).
- Data Acquisition: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Data Analysis: The absorbance values are normalized to the vehicle-treated control, and GI50 or IC50 values are determined by plotting the percentage of viable cells against the log of the compound concentration.[\[4\]](#)

## Western Blotting

Objective: To investigate the effect of PIM447 on the expression and phosphorylation status of target proteins within cellular signaling pathways.

Methodology:

- Cell Lysis: Cells are treated with PIM447 for the desired time, then washed and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.[\[6\]](#)
- Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay.[\[6\]](#)
- SDS-PAGE and Transfer: Equal amounts of protein (e.g., 50 µg) are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.[\[6\]](#)
- Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., phospho-Bad, c-Myc, phospho-S6RP, total S6RP).
- Secondary Antibody and Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent.[\[6\]](#)
- Analysis: The intensity of the bands is quantified using densitometry software.

## Apoptosis Assay (Annexin V Staining)



**Objective:** To quantify the induction of apoptosis in cells treated with PIM447.

**Methodology:**

- **Cell Treatment:** Cells are treated with various concentrations of PIM447 for a specified duration.
- **Cell Staining:** The cells are harvested, washed, and resuspended in Annexin V binding buffer. Fluorescently labeled Annexin V and a viability dye (e.g., propidium iodide, PI) are added.
- **Flow Cytometry:** The stained cells are analyzed by flow cytometry. Annexin V positive/PI negative cells are identified as early apoptotic, while Annexin V positive/PI positive cells are considered late apoptotic or necrotic.
- **Data Analysis:** The percentage of apoptotic cells in each treatment group is quantified.[\[4\]](#)

## Cell Cycle Analysis

**Objective:** To determine the effect of PIM447 on cell cycle distribution.

**Methodology:**

- **Cell Treatment and Fixation:** Cells are treated with PIM447, harvested, and fixed in cold ethanol.
- **Staining:** The fixed cells are washed and stained with a DNA-intercalating dye, such as propidium iodide, in the presence of RNase.
- **Flow Cytometry:** The DNA content of the cells is measured by flow cytometry.
- **Data Analysis:** The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on the DNA content histograms.[\[4\]](#)

## Conclusion

PIM447 is a highly potent and selective pan-PIM kinase inhibitor with a well-defined mechanism of action that involves the induction of apoptosis, cell cycle arrest, and inhibition of

the mTORC1 pathway. Its robust anti-tumor activity in preclinical models of hematological malignancies, coupled with a favorable safety profile in early clinical trials, underscores its potential as a valuable therapeutic agent. The detailed experimental protocols and pathway analyses provided in this guide offer a comprehensive resource for researchers and drug development professionals working on PIM kinase inhibitors and related cancer therapies.

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